molecular formula C10H13N3O3S B3001032 2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid CAS No. 1351393-79-7

2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid

Cat. No.: B3001032
CAS No.: 1351393-79-7
M. Wt: 255.29
InChI Key: PYXXJUUOUZZGJW-UHFFFAOYSA-N
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Description

2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. Examples include:

  • 2-(6-oxo-3-piperidinopyridazin-1(6H)-yl)acetic acid
  • 2-(6-oxo-3-morpholinopyridazin-1(6H)-yl)acetic acid

Uniqueness

2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid is unique due to the presence of the thiomorpholine moiety, which may impart distinct chemical and biological properties compared to other pyridazine derivatives.

Properties

IUPAC Name

2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXXJUUOUZZGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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